N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride
Overview
Description
N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄N₂O·HCl. It is also known by its CAS number: 2060050-22-6 . This compound belongs to the class of tetrahydroisoquinoline derivatives and has potential applications in various fields.
Physical and Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Reactions
- The reactivity of tetrahydroisoquinoline derivatives in cyclization reactions, specifically involving the unexpected formation of tetrahydroisoquinolines via a Smiles-like rearrangement, demonstrates their potential for synthesizing biologically interesting compounds (Sirakanyan et al., 2015).
- Photochemically induced cyclization of tetrahydroisoquinoline derivatives has been utilized in the synthesis of dihydronaphtho[1,2-f]isoquinolines, showcasing the versatility of these compounds in organic synthesis (Martínez et al., 2001).
- The Pummerer-type cyclization of tetrahydroisoquinoline derivatives is a key step in synthesizing various aryl-tetrahydroisoquinolines, further highlighting their role in synthetic chemistry (Toda et al., 2000).
Biological and Medicinal Research
- Tetrahydroisoquinoline derivatives have shown antiproliferative activities against various human cancer cell lines, indicating their potential as therapeutic agents in cancer research (I‐Li Chen et al., 2013).
- Certain derivatives have been evaluated for positron emission tomography (PET) imaging in brain diseases, suggesting their application in neuroscience and diagnostic imaging (Gao et al., 2006).
- The therapeutic efficacy of tetrahydroisoquinoline derivatives in treating Japanese encephalitis, along with their antiviral and antiapoptotic effects, underscores their importance in virology and pharmacology (Ghosh et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(14)13-11-4-2-3-9-5-6-12-7-10(9)11;/h2-4,12H,5-7H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIZLWWITAKZHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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